3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C28H24ClN5O3S and its molecular weight is 546.04. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound is a part of a broader category of quinazolinone derivatives, which are synthesized and characterized for their potential applications in scientific research. These compounds, including the specified chemical, are explored for their structural and spectral properties, aiding in the understanding of their reactivity and potential as pharmacological agents. For example, studies have reported the synthesis of various quinazolinone derivatives, characterized by spectral analyses such as FT IR, 1H NMR, and mass spectroscopy, to investigate their pharmacological activities in the future (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Potential Pharmacological Activities
The structural complexity and versatility of quinazolinone derivatives, including compounds similar to the specified chemical, make them candidates for pharmacological research. These compounds are often synthesized and evaluated for various biological activities, including anti-inflammatory and analgesic properties. Some quinazolinone derivatives have been screened for their potential anti-inflammatory and analgesic activities, indicating the diverse pharmacological applications these compounds may offer (A. A. Farag, Ebtsam M. Khalifa, Naima A. Sadik, S. Abbas, A. Al‐Sehemi, Y. Ammar, 2012).
Antimicrobial and Antitubercular Activities
Research into quinazolinone derivatives, including those structurally related to 3-Benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one, extends into antimicrobial and antitubercular activities. These compounds have been synthesized and evaluated for their efficacy against various bacterial strains and Mycobacterium tuberculosis, offering insights into their potential as therapeutic agents in combating infectious diseases (N. Desai, P. N. Shihora, D. Moradia, 2007).
Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases affects various cellular signaling processes. These processes include cell growth regulation, differentiation, migration, and metabolism . The downstream effects of these disruptions can lead to the prevention of cancerous cell growth and the spread of tumors .
Result of Action
The result of the compound’s action is the inhibition of cancerous cell growth and the prevention of tumor spread . By selectively inhibiting protein kinases, the compound can disrupt the growth and spread of cancer cells while minimizing harm to normal cells .
Properties
IUPAC Name |
3-benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN5O3S/c29-20-6-9-25-30-21(14-26(35)33(25)17-20)18-38-28-31-24-8-7-22(32-10-12-37-13-11-32)15-23(24)27(36)34(28)16-19-4-2-1-3-5-19/h1-9,14-15,17H,10-13,16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTVNJNQIYYEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC(=O)N6C=C(C=CC6=N5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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